Wilms tumor protein (317-327)
Description
Properties
sequence |
TSEKRPFMCAY |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Wilms tumor protein (317-327) |
Origin of Product |
United States |
Molecular and Cellular Biology of Wt1 Contextual for Peptide 317 327 Research
WT1 Gene and Protein Structure
The WT1 gene, located on chromosome 11p13, encodes a protein that is crucial for the development of the urogenital system and other tissues. wikipedia.orgmedlineplus.gov The protein's structure is modular, featuring an N-terminal regulatory domain and a C-terminal DNA/RNA-binding domain. biorxiv.orgresearchgate.net The N-terminal region is rich in proline and glutamine and contains domains responsible for transcriptional regulation and protein-protein interactions. biorxiv.orgnih.gov
The C-terminus of the WT1 protein contains four canonical Cys2-His2 Krüppel-like zinc fingers, which mediate its binding to nucleic acids. biorxiv.orgnih.gov This zinc finger domain allows WT1 to bind to specific DNA sequences, often related to the Early Growth Response 1 (EGR-1) consensus site, thereby regulating gene expression. wikipedia.orgnih.gov Structural studies have revealed that zinc fingers 2, 3, and 4 insert into the major groove of the DNA to make base-specific contacts. nih.gov In contrast, zinc finger 1 appears to contribute more to binding affinity and anchoring the protein to the DNA rather than to sequence specificity. biorxiv.orgnih.gov The same zinc finger domain is also capable of binding RNA, suggesting a role for WT1 in post-transcriptional regulation. biorxiv.orgpnas.org
Alternative Splicing and Isoform Generation (e.g., KTS motif)
The complexity of WT1 function is significantly increased by alternative splicing, which generates numerous protein isoforms. wikipedia.orgnih.gov Two major alternative splice events are well-characterized. One involves the inclusion or exclusion of exon 5, which inserts a 17-amino-acid sequence into the protein. aacrjournals.org The second, and more extensively studied, splice event occurs at the end of exon 9. This results in the insertion of three amino acids—lysine, threonine, and serine (KTS)—between the third and fourth zinc fingers. nih.govresearchgate.net This insertion has profound functional consequences, altering the protein's nucleic acid binding properties. nih.govbiorxiv.org The WT1(-KTS) isoforms bind DNA with high affinity and are considered to function primarily as transcription factors. researchgate.netnih.gov Conversely, the WT1(+KTS) isoforms have a reduced affinity for DNA but are implicated in RNA processing and splicing, partly through their association with splicing factors in subnuclear speckles. aacrjournals.orgnih.gov
Table 1: Major WT1 Isoforms and Their Primary Functions
| Isoform | Key Structural Feature | Primary Function | Associated Processes |
|---|---|---|---|
| WT1(-KTS) | Lacks the KTS tripeptide insert between zinc fingers 3 and 4. | Transcriptional Regulation | Binds to DNA promoter regions to activate or repress gene expression. researchgate.netnih.gov |
| WT1(+KTS) | Contains the KTS tripeptide insert between zinc fingers 3 and 4. | Post-transcriptional Regulation / RNA Processing | Associates with splicing machinery; involved in RNA metabolism. aacrjournals.orgnih.gov |
| WT1(+17AA) | Includes a 17-amino-acid sequence from the splicing of exon 5. | Modulates transcriptional activity; potent anti-apoptotic effects. portlandpress.com | Often overexpressed in tumors, contributing to disease progression. portlandpress.com |
Transcriptional and Post-Transcriptional Regulatory Functions of WT1
WT1 is a versatile regulator of gene expression, capable of acting at both the transcriptional and post-transcriptional levels. nih.gov Its function can be dichotomous, acting as either a tumor suppressor or an oncogene depending on the cellular context, isoform expressed, and interacting partner proteins. nih.govnih.gov
Gene Activation and Repression Mechanisms
As a transcription factor, WT1 can either activate or repress a wide array of target genes involved in processes like cell growth, differentiation, and apoptosis. nih.govresearchgate.net The N-terminal portion of the protein contains distinct domains that mediate these opposing functions; a transcriptional repression domain is located within the first 180 amino acids, while an activation domain also resides in the N-terminus. nih.govoup.com This dual capability allows WT1 to exert precise control over cellular programs. For instance, WT1 can activate the expression of genes essential for organ development while repressing genes that promote uncontrolled cell growth, such as those encoding Cyclin E. nih.govnih.gov
Table 2: Examples of Genes Transcriptionally Regulated by WT1
| Regulation Mode | Target Gene | Biological Function of Target Gene |
|---|---|---|
| Activation | Sf1 (Steroidogenic factor 1) | Gonad development. nih.gov |
| Amhr2 (Anti-Müllerian hormone type II receptor) | Müllerian duct regression in males. portlandpress.com | |
| Pou4f2 (Brn-3b) | Neural development. nih.gov | |
| Repression | IGF2 (Insulin-like growth factor 2) | Fetal growth. nih.gov |
| Cyclin E | Cell cycle progression. nih.gov |
Interaction with Transcriptional Co-factors and RNA-Binding Proteins
The regulatory activity of WT1 is modulated by its interaction with a diverse set of proteins. nih.govnih.gov These binding partners can influence whether WT1 acts as a transcriptional activator or repressor. researchgate.net A notable example is the tumor suppressor p53, which can interact with the zinc finger region of WT1. oup.com This interaction can mutually influence the transcriptional activity of both proteins, and in some contexts, the presence of p53 can switch WT1 from an activator to a repressor. oup.com Another interacting partner, Par-4 (prostate apoptosis response-4), can enhance WT1-mediated repression. oup.comresearchgate.net
In its post-transcriptional role, particularly the +KTS isoform, WT1 interacts with components of the splicing machinery, such as the splicing factor U2AF65. nih.govoup.com This interaction supports the hypothesis that WT1(+KTS) is involved in RNA metabolism. oup.com More recent global analyses have shown that WT1 can bind preferentially to the 3' untranslated regions (UTRs) of target mRNAs, suggesting a role in regulating mRNA stability and turnover. nih.goved.ac.uk
WT1 Involvement in Fundamental Cellular Processes
WT1 is a master regulator that plays a critical role in several fundamental cellular processes, including cell proliferation, differentiation, and apoptosis. nih.govresearchgate.net Its role is often context-dependent, functioning as a tumor suppressor during embryonic development and as an oncogene that promotes tumor growth in many adult cancers. portlandpress.comnih.gov
During development, WT1 is essential for the formation of multiple organs and tissues. medlineplus.govnih.gov In adult tissues, its overexpression in cancers like acute myeloid leukemia and various solid tumors is associated with increased cell proliferation and inhibition of apoptosis. portlandpress.comnih.gov Knockdown of WT1 in cancer cells can lead to decreased growth, cell cycle arrest, and the induction of apoptosis. portlandpress.comnih.gov This is achieved through the regulation of key genes in these pathways, such as Cyclin D1 (proliferation) and BAX (apoptosis). portlandpress.comendocrine-abstracts.org WT1's ability to influence the transition between mesenchymal and epithelial cell states further highlights its importance in both development and disease. researchgate.net
Table 3: Cellular Processes Modulated by WT1
| Cellular Process | Role of WT1 | Key Target Genes/Pathways |
|---|---|---|
| Cell Proliferation | Can promote or inhibit proliferation depending on cellular context. nih.govnih.gov | Cyclin D1, Cyclin E, PI3K/AKT pathway. portlandpress.comnih.gov |
| Apoptosis | Can have pro- or anti-apoptotic effects. portlandpress.comresearchgate.net | Bcl-2, BAX, p53 pathway. portlandpress.comnih.govendocrine-abstracts.org |
| Cell Differentiation | Essential for the differentiation of various cell types (e.g., kidney, gonads). nih.govnih.gov | Snail, E-cadherin. researchgate.net |
| Angiogenesis | Involved in the formation of blood vessels. portlandpress.com | Upregulated by hypoxia-inducible factor-1 (HIF-1). portlandpress.com |
| Genomic Stability | Regulates mitotic checkpoint function through interaction with MAD2. nih.gov | Anaphase promoting complex/cyclosome (APC/C). nih.gov |
Cell Development and Differentiation
The Wilms tumor 1 (WT1) gene encodes a transcription factor that is indispensable for the embryonic development of several organs and tissues, most notably the kidneys and gonads. ijbs.commedlineplus.gov WT1 plays a pivotal role in the intricate processes of cell growth and differentiation, where cells mature to carry out specific functions. medlineplus.gov Its expression is tightly regulated during organogenesis, and it is crucial for the proper formation of the urogenital system. peptides.de In the developing kidney, WT1 is essential for the transition of mesenchymal cells into epithelial cells, a critical step in the formation of nephrons, the filtering units of the kidney. nih.gov After birth, the activity of the WT1 protein is largely confined to the glomerulus, the structure responsible for filtering blood in the kidneys. medlineplus.gov
WT1's role extends to the development of the gonads, spleen, and even the heart. ijbs.commdpi.com The protein's function as a transcription factor allows it to regulate the activity of other genes by binding to specific DNA regions, thereby directing the developmental fate of cells. medlineplus.gov The complexity of WT1's function is highlighted by the existence of multiple isoforms of the protein, which arise from alternative splicing and the use of different start codons for protein production. ijbs.comwikipedia.org These isoforms can have distinct biological functions and effects, which are often specific to the cellular context in which they are expressed. ijbs.com
Apoptosis Regulation and Cell Survival Pathways
WT1 exerts significant influence over programmed cell death, or apoptosis, and cell survival pathways. However, its role in this regard is complex and can be contradictory, appearing to be either pro- or anti-apoptotic depending on the cell type and the specific WT1 isoform involved. nih.gov There is substantial evidence demonstrating that WT1 can inhibit apoptosis, thereby promoting cell survival. embopress.org This anti-apoptotic function is crucial during normal kidney development, where WT1 is required to prevent the premature death of progenitor cells. embopress.org
In the context of cancer, the anti-apoptotic function of WT1 can contribute to tumor progression. For instance, in certain leukemia cells, the expression of WT1 is associated with the maintenance of an immature cell state and the potentiation of proliferation by overcoming pro-apoptotic signals. embopress.org One of the mechanisms by which WT1 can inhibit apoptosis is through the transcriptional upregulation of anti-apoptotic genes, such as bcl-2. embopress.orgnih.gov Studies have shown that WT1 can directly bind to the promoter of the bcl-2 gene and activate its expression. nih.gov Cells that express WT1 and have upregulated Bcl-2 have been found to be more resistant to apoptosis induced by chemotherapy drugs. nih.gov The regulation of apoptosis by WT1 is not limited to Bcl-2; it also influences other members of the Bcl-2 family, including the pro-apoptotic proteins Bak and Bax, and the anti-apoptotic protein Bfl-1/A1. nih.gov
Cell Plasticity and Epithelial-Mesenchymal Transition (EMT)
WT1 is a key regulator of the balance between epithelial and mesenchymal cell states, a process known as epithelial-mesenchymal transition (EMT) and its reverse, mesenchymal-epithelial transition (MET). nih.gove-century.us This control over cell plasticity is fundamental during embryonic development and is also implicated in disease processes. e-century.us During kidney development, WT1 is essential for driving MET, where mesenchymal progenitor cells are converted into the epithelial cells that form the kidney tubules. nih.gov
Conversely, in other developmental contexts, such as in the developing heart, WT1 is required for EMT. plos.org The ability of WT1 to control these transitions is dependent on the specific tissue and cellular environment. e-century.us In the context of cancer, uncontrolled EMT is a hallmark of tumor progression, contributing to invasion and metastasis. nih.gove-century.us WT1's role in cancer-related EMT has been observed in various tumor types, including breast cancer, where WT1-expressing tumors are often associated with a more mesenchymal phenotype. nih.gov The knockdown of WT1 in certain cancer cell lines can disrupt the epithelial-mesenchymal balance, further highlighting its regulatory role. nih.gov The molecular mechanisms through which WT1 influences EMT involve the regulation of key EMT-driving transcription factors and markers. nih.gov
Dual Role of WT1 in Oncogenesis and Tumor Suppression
Initially identified as a tumor suppressor gene due to its inactivation in a subset of Wilms' tumors, subsequent research has revealed a more complex and dualistic role for WT1 in cancer. ijbs.comnih.gov It can function as both a tumor suppressor and an oncogene, with its specific role being highly dependent on the cellular and genetic context. peptides.denih.gov
Context-Dependent Functional Modulations
The dual functionality of WT1 as a tumor suppressor and an oncogene is a prime example of context-dependent gene function in cancer biology. peptides.de In its tumor-suppressive role, particularly in the context of Wilms' tumor, mutations or deletions of the WT1 gene lead to uncontrolled cell growth and tumor formation. ijbs.com However, in a wide array of other malignancies, including various leukemias and solid tumors, wild-type WT1 is often overexpressed and appears to function as an oncogene, promoting cell proliferation and survival. ijbs.comnih.gov
This functional switch is influenced by several factors, including the specific cellular lineage, the presence of other genetic mutations, and the particular WT1 isoform being expressed. nih.gov For instance, in hematopoietic cells, WT1 is thought to play an oncogenic role by promoting the proliferation of leukemic stem cells. peptides.de In contrast, in neuroblastoma, WT1 may act as a tumor suppressor by promoting cell differentiation and inhibiting proliferation. peptides.de The interaction of WT1 with other cellular proteins, such as p53, can also modulate its function, shifting its activity between tumor suppression and oncogenesis. peptides.de
Association with Specific Malignancies Beyond Wilms Tumor
While its name is derived from its association with Wilms' tumor, the involvement of WT1 in cancer extends to a broad spectrum of other malignancies. High levels of WT1 expression have been detected in a majority of acute myeloid leukemia (AML) cases and in various solid tumors. mdpi.commdpi.com In many of these cancers, elevated WT1 expression is correlated with a poorer prognosis. peptides.de
The following table summarizes some of the malignancies, beyond Wilms' tumor, where WT1 expression has been implicated:
| Malignancy Type | Role of WT1 | Reference(s) |
| Acute Myeloid Leukemia (AML) | Often overexpressed and acts as an oncogene, used as a marker for minimal residual disease. | e-century.usmdpi.com |
| Breast Cancer | Expression is associated with a mesenchymal phenotype and can correlate with poor prognosis. | ijbs.comnih.gov |
| Lung Cancer | Overexpression can promote cell proliferation. | nih.govsemanticscholar.org |
| Colon Cancer | WT1 gene expression has been detected in colon cancer cell lines. | nih.gov |
| Ovarian Cancer | WT1 is expressed in the majority of ovarian serous carcinomas. | wikipedia.orgnih.gov |
| Mesothelioma | WT1 is expressed in a high percentage of mesotheliomas. | wikipedia.orgembopress.org |
| Gastric Cancer | WT1 gene expression has been observed in gastric cancer cell lines. | nih.gov |
The National Cancer Institute has ranked WT1 as a top target for cancer immunotherapy due to its high expression in various tumors and its limited expression in normal adult tissues. peptides.deasiaimmune.com
Genetic and Epigenetic Alterations of WT1 in Disease Contexts
Alterations in the WT1 gene, both genetic and epigenetic, are key drivers in the pathogenesis of several diseases, including cancer and developmental syndromes. ijbs.commdpi.com Germline mutations in WT1 are associated with a group of disorders known as WT1-related syndromes, which can increase the risk of developing Wilms' tumor and are often accompanied by genitourinary abnormalities. medlineplus.govchop.edu These syndromes include Denys-Drash syndrome, Fraser syndrome, and WAGR (Wilms' tumor, Aniridia, Genitourinary anomalies, and a range of developmental delays) syndrome. medlineplus.govchop.edu The specific type of mutation in the WT1 gene can influence the resulting clinical phenotype. chop.edu For example, missense mutations in exons 8 or 9 are commonly found in Denys-Drash syndrome, while alterations affecting splicing are characteristic of Frasier syndrome. medlineplus.govchop.edu
In the context of sporadic cancers, somatic mutations and deletions of WT1 are found in a percentage of Wilms' tumors. nih.gov However, in many other cancers where WT1 is overexpressed, the gene itself is typically not mutated, suggesting that other mechanisms, such as epigenetic alterations, are at play. ijbs.com Epigenetic modifications, which are changes that affect gene activity without altering the DNA sequence, play a crucial role in regulating WT1 expression. mdpi.comnih.gov
One important epigenetic mechanism is DNA methylation. mdpi.comnih.gov Changes in the methylation patterns of the WT1 gene promoter can lead to its silencing or overexpression. nih.gov For instance, hypermethylation can lead to the silencing of the tumor suppressor function of WT1. nih.gov WT1 itself can also influence the epigenetic landscape of the cell by regulating the expression of enzymes involved in DNA methylation, such as DNMT3A. nih.gov This creates a feedback loop where WT1 can control its own expression and the expression of other genes through epigenetic mechanisms. nih.gov Histone modifications, another form of epigenetic regulation, are also involved in controlling WT1's function and have been implicated in Wilms' tumor. mdpi.com
The following table provides a summary of WT1 alterations in different disease contexts:
| Disease Context | Type of Alteration | Consequence | Reference(s) |
| Wilms' Tumor | Germline or somatic mutations/deletions; Epigenetic silencing (e.g., hypermethylation). | Loss of tumor suppressor function. | ijbs.comnih.govmdpi.com |
| Denys-Drash Syndrome | Germline missense mutations (commonly in exons 8 and 9). | Abnormal protein function leading to kidney and gonadal development issues. | medlineplus.govchop.edu |
| Frasier Syndrome | Germline mutations affecting splicing. | Altered protein isoforms leading to kidney and gonadal abnormalities. | medlineplus.govchop.edu |
| Acute Myeloid Leukemia (AML) | Overexpression (often without mutation); Infrequent mutations associated with poor prognosis. | Oncogenic activity; Marker for disease monitoring. | peptides.demdpi.com |
| Various Solid Tumors | Overexpression (typically wild-type). | Oncogenic function, promoting proliferation and survival. | ijbs.comnih.gov |
Immunological Characteristics of Wilms Tumor Protein 317 327 As a T Cell Epitope
Identification and Validation of WT1 (317-327) as an Immunogenic T-Cell Epitope
The identification of immunogenic T-cell epitopes is a crucial step in the development of peptide-based cancer vaccines. A modified reverse immunology strategy was employed to identify novel epitopes of the WT1 protein. nih.gov This approach involved using a major histocompatibility complex (MHC) binding algorithm to predict potential HLA-A*01 epitopes within the WT1 sequence. nih.gov
From a pool of five predicted HLA-A*01-binding candidates, the peptide sequence corresponding to amino acids 317-327 of the WT1 protein demonstrated significant immunogenicity. nih.gov The validation of WT1 (317-327) as a T-cell epitope was confirmed through the detection of spontaneous T-cell responses in patients with hematologic malignancies. nih.gov Specifically, in a study of 14 patients, five showed the presence of WT1 (317-327)-reactive T-cells, with frequencies ranging from 0.4% to 1.5% of the total CD3+CD8+ T-cell population. nih.gov
Further validation came from proteasomal degradation assays, which confirmed that the WT1 (317-327) epitope could be naturally processed and generated from the full-length WT1 protein. nih.gov The immunogenicity of this epitope was also observed across different cancer types, as spontaneous ex vivo T-cell responses specific to WT1 (317-327) were detected in patients with HLA-A*01-positive melanoma and lung cancer. nih.gov
HLA Restriction and Allelic Specificity
The ability of a T-cell to recognize a peptide epitope is dependent on the presentation of that peptide by an MHC molecule, also known as a human leukocyte antigen (HLA) molecule in humans. This phenomenon is known as HLA restriction.
HLA-A*01 Restriction of WT1 (317-327)
The T-cell response to the WT1 (317-327) peptide is specifically restricted by the HLA-A01 allele. nih.gov This was determined through initial predictions using an MHC binding algorithm and subsequently confirmed by functional assays. nih.gov Cytotoxic T lymphocytes (CTLs) specific for WT1 (317-327) were able to efficiently lyse tumor cells that expressed both the WT1 protein and the HLA-A01 allele. nih.gov However, these CTLs did not lyse WT1-expressing tumor cells that were negative for the HLA-A01 allele, demonstrating the strict HLA-A01 restriction of this epitope. nih.gov
Analysis of Other HLA Class I and Class II Restricted WT1 Epitopes
Beyond the HLA-A*01 restricted WT1 (317-327) epitope, numerous other WT1-derived peptides have been identified that are presented by a variety of HLA class I and class II alleles. This broad range of epitopes is crucial for developing immunotherapies applicable to a wider patient population with diverse HLA types.
Extensive research has led to the identification of a multitude of previously unreported WT1 epitopes. One study identified 41 new epitopes, with 36 being presented by HLA class I alleles and 5 by class II alleles. ashpublications.orgnih.gov Notably, some of these class I epitopes could be presented by more than one allele. ashpublications.orgnih.gov
The most extensively studied HLA class I-restricted WT1 epitopes are those presented by HLA-A02:01 and HLA-A24:02. aacrjournals.orgresearchgate.netnih.gov For instance, the WT1 peptide spanning amino acids 126-134 (RMFPNAPYL) is a well-known HLA-A02:01-restricted epitope, while the peptide at positions 235-243 (CMTWNQMNL) is restricted by HLA-A24:02. nih.govnih.govresearchgate.net Modified versions of these peptides have been developed to enhance their immunogenicity. nih.gov
In addition to class I epitopes, several HLA class II-restricted WT1 epitopes have been characterized, which are essential for activating CD4+ helper T-cells. These helper cells play a critical role in orchestrating a robust and sustained anti-tumor immune response. aacrjournals.orgnih.gov Examples of class II epitopes include peptides presented by HLA-DRB1, HLA-DR53, and HLA-DP5 molecules. aacrjournals.orgnih.govucl.ac.be The identification of these epitopes allows for the development of vaccines that can stimulate both CD8+ cytotoxic and CD4+ helper T-cell responses. aacrjournals.org
| WT1 Peptide Sequence | Amino Acid Position | Restricting HLA Allele | Reference |
|---|---|---|---|
| TSEKRPFMCAY | 317-327 | HLA-A01 | nih.govresearchgate.net |
| RMFPNAPYL | 126-134 | HLA-A02:01 | nih.govresearchgate.net |
| CMTWNQMNL | 235-243 | HLA-A24:02 | nih.govresearchgate.net |
| NQMNLGATL | 239-247 | HLA-A02:01, HLA-A*24:02 | researchgate.netnih.govnih.gov |
| KRYFKLSHLQMHSRKH | 332-347 | HLA-DP5, HLA-DR4 | ucl.ac.beaacrjournals.org |
| WT1124–138 | 124-138 | HLA-DR53 | nih.gov |
| WT1247–261 | 247-261 | HLA-DR53 | nih.gov |
Induction of T-Cell Responses by WT1 (317-327)
The immunogenicity of the WT1 (317-327) epitope is demonstrated by its ability to induce specific T-cell responses.
Characterization of WT1 (317-327)-Specific Cytotoxic T Lymphocyte (CTL) Activity
A key characteristic of an effective anti-tumor T-cell response is the ability of CTLs to recognize and kill cancer cells. Studies have shown that CTLs specific for the WT1 (317-327) epitope can be generated from peripheral blood mononuclear cells (PBMCs). nih.gov A significant finding was that the depletion of regulatory T-cells from the PBMC population was necessary for the successful expansion of these WT1 (317-327)-specific CTLs. nih.gov
These generated CTLs exhibited potent and specific cytotoxic activity. They were able to efficiently lyse an autologous, WT1-expressing tumor cell line in an HLA-A*01-restricted manner. nih.gov This confirms that the WT1 (317-327) peptide, when presented by the correct HLA molecule on the surface of a tumor cell, can be recognized by CTLs, leading to the destruction of that cell.
Detection of Spontaneous Ex Vivo T-Cell Responses
The presence of pre-existing T-cells reactive to a tumor antigen in cancer patients is a strong indicator of the antigen's immunogenicity. Spontaneous ex vivo T-cell responses against the WT1 (317-327) epitope have been detected in patients with various malignancies. nih.gov
Regulatory T Cell (Treg) Modulation of WT1 (317-327)-Specific T-Cell Responses
The immune response to tumor-associated antigens like Wilms' tumor protein 1 (WT1) is a tightly controlled process, often influenced by the presence and activity of regulatory T cells (Tregs). Tregs, characterized by the expression of the transcription factor Foxp3, are crucial for maintaining self-tolerance and preventing excessive immune reactions, but in the context of cancer, they can suppress effective anti-tumor immunity. researchgate.net
Research has demonstrated that Tregs can modulate the T-cell response directed against specific epitopes of WT1, including the WT1 (317-327) peptide. Studies have shown that the depletion of CD4+CD25+ Tregs from peripheral blood mononuclear cells (PBMCs) is a critical step to enable the rapid expansion of WT1 (317-327)-specific cytotoxic T lymphocytes (CTLs) in vitro. nih.gov When Tregs are present, the generation of these specific CTLs is inhibited. nih.govresearchgate.net This suggests that Tregs actively suppress the priming and/or expansion of T cells that recognize the WT1 (317-327) epitope.
The suppressive mechanisms of Tregs are multifaceted and can involve the secretion of inhibitory cytokines, metabolic disruption, and direct cell-to-cell contact. researchgate.netmdpi.com In the tumor microenvironment, Tregs can be recruited and activated, where they contribute to an immunosuppressive network that hinders the function of effector T cells. researchgate.netnih.gov Interestingly, some MHC class I-restricted self-peptides, similar to those from WT1, have been found to not only activate CD8+ T cells but also to cross-activate CD4+ T cells, including Tregs. nih.gov This cross-activation of Tregs by self-antigens may represent a mechanism to control self-reactive T cells, but in cancer, it limits the desired anti-tumor response. nih.gov
The impact of Tregs on WT1-specific immunity is a significant consideration for the development of cancer immunotherapies. Strategies aimed at depleting or inhibiting the function of Tregs are being explored to enhance the efficacy of WT1-based vaccines and other T-cell-based therapies. tandfonline.com Overcoming Treg-mediated suppression is a key challenge to unleashing a potent and durable anti-tumor T-cell response against WT1-expressing malignancies. nih.gov
Antigen Processing and Presentation Pathways of WT1 (317-327)
The generation of a T-cell response against the WT1 (317-327) epitope is contingent on its proper processing and presentation by antigen-presenting cells (APCs). This process involves the degradation of the full-length WT1 protein and the subsequent loading of the resulting peptide onto Major Histocompatibility Complex (MHC) molecules for recognition by T cells.
Proteasomal Cleavage and Degradation of WT1 (317-327)
The intracellular WT1 protein is degraded through the proteasome pathway, a critical step for the generation of peptide epitopes for MHC class I presentation. plos.orggoogle.com The proteasome is a multi-subunit protease complex responsible for the breakdown of most intracellular proteins, including those that are misfolded, damaged, or no longer needed. researchgate.net
Studies have specifically shown that the WT1 (317-327) epitope is generated through proteasomal degradation. nih.govresearchgate.netdntb.gov.ua In vitro digestion assays using purified proteasomes have confirmed the cleavage of precursor peptides encompassing the WT1 (317-327) sequence. researchgate.netgoogleapis.com The efficiency and pattern of this cleavage can be influenced by the type of proteasome (e.g., standard proteasome vs. immunoproteasome) and the amino acid sequences flanking the epitope. plos.org The immunoproteasome, often induced by inflammatory cytokines like interferon-gamma (IFNγ), has altered proteolytic activity that can enhance the generation of certain MHC class I epitopes. plos.org
The degradation of the WT1 protein can also be influenced by other cellular factors. For instance, the ubiquitin-conjugating enzyme UBCH8 and the protein CMIP have been shown to mediate the ubiquitination and subsequent proteasomal degradation of WT1. oup.comnih.gov This intricate regulation of WT1 protein turnover directly impacts the pool of peptides available for antigen presentation.
Major Histocompatibility Complex (MHC) Class I Presentation Mechanisms
Once generated, the WT1 (317-327) peptide must be presented on the cell surface by MHC class I molecules to be recognized by CD8+ cytotoxic T lymphocytes (CTLs). researchgate.net This peptide, with the sequence TSEKRPFMCAY, has been identified as an immunogenic epitope restricted by the HLA-A*01 allele. nih.govresearchgate.net
The process begins with the transport of the proteasome-generated peptides from the cytoplasm into the endoplasmic reticulum (ER). Inside the ER, peptides are loaded onto newly synthesized MHC class I molecules. This peptide-MHC complex then traffics to the cell surface for presentation to T cells. google.com
The binding of the WT1 (317-327) peptide to the HLA-A01 molecule is a specific interaction. Studies have demonstrated that CTLs specific for WT1 (317-327) can efficiently lyse tumor cells that express both WT1 and HLA-A01, but not tumor cells that are HLA-A01-negative. nih.govdntb.gov.ua This highlights the MHC-restricted nature of the T-cell recognition. The presence of spontaneous T-cell responses to this epitope in patients with HLA-A01-positive malignancies further confirms its natural processing and presentation in vivo. nih.gov
It is important to note that other WT1-derived peptides are presented by different HLA alleles, such as HLA-A02:01 and HLA-A24:02, which allows for the targeting of WT1 in a broader patient population. google.comnih.govjpt.com
Cross-Presentation of WT1 Antigens
Cross-presentation is a specialized pathway used by certain professional antigen-presenting cells (APCs), particularly dendritic cells (DCs), to present exogenous antigens on MHC class I molecules. acs.org This is crucial for initiating a CD8+ T-cell response against tumors, as tumor antigens may be acquired by DCs from dying tumor cells.
In the context of WT1, DCs can take up tumor cells or tumor-derived proteins and process the WT1 antigen through their cross-presentation machinery. The full-length WT1 protein is processed, and epitopes like WT1 (317-327) are loaded onto the DC's MHC class I molecules for presentation to naive CD8+ T cells. nih.gov This process, known as cross-priming, is essential for activating a primary anti-tumor CTL response. mdpi.com
Studies have shown that targeting WT1 antigen to specific DC subsets, such as CD141+ DCs (also known as cDC1), can significantly enhance the cross-presentation of WT1 epitopes and the subsequent activation of both naive and memory WT1-specific CD8+ T cells. nih.govnih.govjcu.edu.au For example, a vaccine construct fusing a human anti-CLEC9A antibody (which targets CD141+ DCs) to the WT1 antigen promoted more potent CD8+ T-cell stimulation compared to untargeted delivery. acs.orgnih.govnih.gov This indicates that the specialized cross-presenting capabilities of CD141+ DCs are highly effective for inducing immunity against WT1. nih.govnih.gov
The ability of DCs to cross-present WT1 antigens makes them a central player in orchestrating the adaptive immune response against WT1-expressing cancers and a key target for the development of therapeutic cancer vaccines. nih.govuantwerpen.be
Molecular Interactions and Mechanisms of Wilms Tumor Protein 317 327 at the Immune Interface
Peptide-MHC Binding Affinity and Stability
The initial step for T-cell recognition is the stable binding of an antigenic peptide to an MHC molecule. The affinity and stability of this peptide-MHC (pMHC) complex are critical determinants of the peptide's immunogenicity, as a stable complex is required to be present on the cell surface long enough to be surveyed by circulating T-cells.
The WT1 (317-327) peptide, with the amino acid sequence TSEKRPFMCAY, has been identified as a T-cell epitope restricted by the Human Leukocyte Antigen (HLA)-A01:01 molecule. nih.govpeptides.de Its immunogenicity was discovered using a reverse immunology approach, where MHC binding algorithms predicted its potential to bind HLA-A01 before being validated experimentally. nih.gov
The binding of a peptide to a class I HLA molecule occurs within a groove on the HLA protein's surface. The specificity of this interaction is dictated by "anchor" residues within the peptide sequence that fit into corresponding pockets within the HLA binding groove. For HLA-A*01:01, the binding motif typically favors peptides with specific amino acids at certain positions, such as a negatively charged or small residue at position 3 and Tyrosine (Y) at the C-terminus. The WT1 (317-327) sequence contains features that are compatible with this motif, facilitating its presentation.
Table 1: WT1 (317-327) Peptide Sequence and Potential HLA-A*01:01 Anchor Residues
| Position | Amino Acid (Single Letter) | Amino Acid (Three Letter) | Potential Role in HLA-A*01:01 Binding |
|---|---|---|---|
| 1 | T | Threonine | N-terminal anchor interactions |
| 2 | S | Serine | |
| 3 | E | Glutamic Acid | Primary Anchor Residue |
| 4 | K | Lysine | |
| 5 | R | Arginine | |
| 6 | P | Proline | |
| 7 | F | Phenylalanine | |
| 8 | M | Methionine | |
| 9 | C | Cysteine | |
| 10 | A | Alanine (B10760859) |
Note: Anchor residue positions are based on established HLA-A01:01 binding motifs. The precise structural interaction of WT1 (317-327) has not been determined by crystallography.*
Tumor-associated antigens are often derived from self-proteins and may exhibit weak binding to MHC molecules, contributing to poor immunogenicity. nih.gov A common strategy to overcome this is the rational design of analog peptides with amino acid substitutions that enhance MHC binding affinity and stability. nih.govnih.gov
While specific engineered analogs of the WT1 (317-327) peptide are not extensively documented in the literature, studies on other WT1 epitopes provide a clear proof-of-concept. For instance, the HLA-A*02:01-restricted WT1 peptide (126-134, RMFPNAPYL) has been modified to create an analog with significantly higher binding affinity. nih.gov
Table 2: Example of an Engineered WT1 Analog Peptide for Enhanced HLA Binding
| Peptide | Sequence | Modification from Native | Effect on HLA-A*02:01 Binding |
|---|---|---|---|
| Native WT1 (126-134) | R MFPNAPYL | None | Baseline affinity |
This R1Y substitution enhances binding not by altering a primary anchor residue, but through more favorable interactions within the binding groove, demonstrating that subtle modifications can have a significant impact on pMHC stability. nih.gov Another approach involves incorporating non-natural amino acids into WT1 peptide sequences to improve MHC binding and subsequent immunogenicity. researchgate.net Such strategies could theoretically be applied to the WT1 (317-327) peptide to increase its therapeutic potential.
Downstream Signaling in T-Cells upon WT1 (317-327) Engagement
The successful binding of a TCR to the WT1 (317-327)/HLA-A*01:01 complex initiates a cascade of intracellular signaling events, transforming the molecular recognition into a cellular response. nih.gov This canonical signaling pathway involves a series of phosphorylation events mediated by kinases.
The process begins when TCR engagement brings the associated CD3 complex into proximity with the kinase Lck, which is associated with the CD8 co-receptor. nih.govmdpi.com Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 chains. nih.gov This creates docking sites for another kinase, ZAP-70 (Zeta-associated protein of 70 kDa), which is then also phosphorylated and activated by Lck. mdpi.com
Activated ZAP-70 phosphorylates key adapter proteins, primarily the Linker for Activation of T-cells (LAT) and SH2-domain-containing leukocyte protein of 76 kDa (SLP-76). nih.gov This leads to the assembly of a large signaling complex, or "signalosome," which activates several crucial downstream pathways: nih.govnih.gov
Phospholipase C-gamma (PLC-γ) Pathway: Leads to calcium influx and activation of the NFAT (Nuclear Factor of Activated T-cells) transcription factor.
PI3K/Akt Pathway: Promotes cell survival, proliferation, and metabolic activity.
MAPK/ERK Pathway: Activates transcription factors such as AP-1.
Together, these pathways converge in the nucleus to orchestrate the transcriptional program of T-cell activation. This results in cytokine production (e.g., Interferon-gamma, Tumor Necrosis Factor-alpha), rapid cell proliferation (clonal expansion), and the execution of effector functions, such as the release of cytotoxic granules (perforin and granzymes) to kill the target cancer cell. mdpi.com
Table 3: Key Molecules in the TCR Downstream Signaling Cascade
| Molecule/Complex | Role | Activating Event | Key Downstream Effect |
|---|---|---|---|
| TCR/CD3 | Antigen Recognition | Binds to pMHC complex | Initiates signaling cascade |
| Lck | Kinase | Brought into proximity of CD3 | Phosphorylates CD3 ITAMs |
| ZAP-70 | Kinase | Binds to phosphorylated ITAMs | Phosphorylates LAT and SLP-76 |
| LAT/SLP-76 | Adapter Proteins | Phosphorylated by ZAP-70 | Nucleates the signalosome complex |
| PLC-γ | Enzyme | Recruited to signalosome | Generates second messengers (IP3, DAG) |
| Akt | Kinase | Activated by PI3K pathway | Promotes cell survival and metabolism |
| ERK | Kinase | Part of the MAPK pathway | Activates transcription factors (e.g., AP-1) |
Advanced Research Methodologies and Experimental Models in Wt1 317 327 Studies
Epitope Discovery and Characterization Techniques
The initial identification and subsequent characterization of WT1 (317-327) as an immunogenic epitope have relied on a combination of predictive algorithms and experimental validation.
Reverse immunology has been a pivotal strategy in the discovery of WT1 (317-327) as a T-cell epitope. nih.gov This approach begins with the in silico prediction of peptides that are likely to bind to specific Major Histocompatibility Complex (MHC) molecules. For WT1 (317-327), a modified reverse immunology strategy was employed to identify immunogenic epitopes. nih.gov This involved predicting potential HLA-A*01 binding epitopes using an MHC binding algorithm. nih.gov Following prediction, these candidate peptides were synthesized and then screened for their ability to be recognized by T cells from patients with malignancies expressing WT1. nih.gov This method allows for a targeted search for epitopes without the need for traditional, labor-intensive methods of isolating and sequencing peptides directly from tumor cells. The successful identification of WT1 (317-327) through this strategy highlights the efficiency of reverse immunology in modern cancer immunotherapy research. nih.gov
Computational and immuno-informatics tools are fundamental to reverse immunology and play a crucial role in predicting potential T-cell epitopes like WT1 (317-327). nih.govbiorxiv.org These methods utilize algorithms that analyze the amino acid sequence of a protein and predict which peptide fragments are likely to bind to specific HLA alleles. cornell.edu The prediction is based on scoring matrices or machine learning models trained on large datasets of experimentally validated peptide-MHC binding affinities. nih.govbohrium.com For WT1, various computational tools have been used to predict epitopes for both MHC class I and class II molecules. nih.gov These predictions are ranked based on their predicted binding affinity, with higher-scoring peptides being more likely to be immunogenic. nih.gov The use of these predictive tools significantly narrows down the number of candidate peptides that need to be experimentally validated, thereby accelerating the process of epitope discovery. nih.govbiorxiv.org
| Prediction Tool Type | Function | Application in WT1 Research |
| MHC Binding Prediction | Predicts the binding affinity of peptides to specific MHC molecules. | Used to identify potential WT1 epitopes, including (317-327), for various HLA alleles. nih.govcornell.edu |
| Proteasomal Cleavage Prediction | Predicts the likelihood of a peptide being generated by the proteasome. | Helps to assess whether an epitope can be naturally processed and presented. nih.gov |
| TAP Transport Prediction | Predicts the efficiency of peptide transport into the endoplasmic reticulum. | Further refines the selection of potential epitopes based on the antigen processing pathway. |
| Immune Epitope Database (IEDB) | A comprehensive database of experimentally validated epitopes. | Used to cross-reference predicted WT1 epitopes with known immunogenic peptides. nih.gov |
In Vitro T-Cell Assays for Immunological Characterization
Once a candidate epitope like WT1 (317-327) is identified, its immunological relevance must be confirmed through a series of in vitro T-cell assays. These assays are designed to demonstrate that the peptide can be recognized by T cells and can elicit a specific immune response.
Intracellular cytokine staining (ICS) coupled with flow cytometry is a powerful technique for identifying and characterizing antigen-specific T cells. nih.govkcasbio.com This method allows for the detection of cytokine production at the single-cell level, providing a quantitative measure of the T-cell response. kcasbio.comfrontiersin.org In the context of WT1 (317-327), peripheral blood mononuclear cells (PBMCs) from patients or healthy donors are stimulated in vitro with the synthetic peptide. nih.gov Following stimulation, the cells are treated with a protein transport inhibitor to cause cytokines to accumulate within the cell. kcasbio.com The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for various cytokines (e.g., interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α)) and cell surface markers (e.g., CD3, CD8, CD4). researchgate.netnih.gov Flow cytometry is then used to analyze the cells, allowing for the identification and quantification of WT1 (317-327)-reactive T cells. nih.govnih.gov Research has shown that following stimulation with a WT1 peptide pool, a significant population of IFN-γ secreting T cells can be detected. researchgate.net
The Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISPOT) assay is another highly sensitive method used to quantify antigen-specific T cells. rndsystems.comassaygenie.com This assay is designed to detect and enumerate individual cells that secrete IFN-γ upon stimulation with a specific antigen. mabtech.com In WT1 (317-327) studies, PBMCs are cultured in wells of a microplate pre-coated with an anti-IFN-γ capture antibody. The cells are then stimulated with the WT1 (317-327) peptide. If antigen-specific T cells are present, they will be activated and secrete IFN-γ, which is then captured by the antibody on the plate. After an incubation period, the cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that produces an insoluble colored spot at the location of each IFN-γ-secreting cell. The number of spots directly corresponds to the number of antigen-specific T cells in the sample. This assay has been used to demonstrate T-cell responses to WT1 peptides in patients with various cancers. nih.gov
| Assay | Principle | Information Gained |
| Intracellular Cytokine Staining (ICS) | Detects cytokine production within individual cells using flow cytometry. kcasbio.com | Frequency and phenotype of cytokine-producing T cells (e.g., CD4+ or CD8+), and simultaneous measurement of multiple cytokines. nih.gov |
| Interferon-γ ELISPOT | Quantifies the number of cells secreting IFN-γ in response to an antigen. assaygenie.com | Frequency of antigen-specific, IFN-γ-secreting T cells. nih.gov |
T-cell proliferation assays are used to measure the ability of an antigen to induce the expansion of specific T-cell populations. A common method for this is the carboxyfluorescein succinimidyl ester (CFSE) dilution assay. proimmune.com In this assay, T cells are labeled with CFSE, a fluorescent dye that is equally distributed between daughter cells upon cell division. As the T cells proliferate in response to stimulation with the WT1 (317-327) peptide, the CFSE fluorescence intensity of the dividing cells decreases by half with each division. This dilution of the dye can be measured by flow cytometry, allowing for the quantification of T-cell proliferation. These assays provide strong evidence of a functional T-cell response to the WT1 (317-327) epitope, indicating that it can induce a robust and sustained immune reaction. proimmune.com
MHC Tetramer Staining and Sorting
Major Histocompatibility Complex (MHC) tetramer technology is a pivotal tool for the direct detection, quantification, and isolation of antigen-specific T cells. nih.govmblbio.com These reagents are composed of four identical MHC-peptide complexes linked to a fluorescently labeled streptavidin molecule. mblbio.comfredhutch.org The multimeric structure provides increased avidity for the T-cell receptor (TCR), allowing for stable binding and clear identification of T cells with specificity for a particular epitope, such as WT1 (317-327). mblbio.comfredhutch.org
MHC tetramer staining, when combined with flow cytometry, enables researchers to precisely measure the frequency of WT1 (317-327)-specific T cells within a mixed population of lymphocytes, such as peripheral blood mononuclear cells (PBMCs). mblbio.com This technique is instrumental in monitoring the immune response in patients undergoing WT1-targeted cancer immunotherapy. mblbio.comnih.gov By using tetramers in conjunction with antibodies against various cell surface markers (e.g., CD8), the phenotype and functional status of these specific T cells can be characterized in detail. fredhutch.org
Furthermore, this technology allows for the physical separation of WT1-specific T cells from other cells through fluorescence-activated cell sorting (FACS). fredhutch.org These sorted cells can then be expanded in vitro for further functional studies or for use in adoptive cell transfer therapies. fredhutch.org The ability to isolate these rare cell populations is critical for downstream applications, including TCR gene sequencing and engineering.
Table 1: Applications of MHC Tetramer Staining in WT1 (317-327) Research
| Application | Description | Reference |
|---|---|---|
| Enumeration | Quantifying the frequency of WT1 (317-327)-specific T cells in blood or tissue samples to assess immune response. | mblbio.com |
| Phenotyping | Characterizing the memory and activation status of WT1-specific T cells using co-staining with other antibodies. | fredhutch.orgnih.gov |
| Isolation | Sorting and purifying WT1 (317-327)-specific T cells for subsequent culture, functional assays, or genetic analysis. | fredhutch.org |
| Monitoring | Tracking the persistence and expansion of specific T-cell populations during and after immunotherapy. | nih.gov |
In Vitro Cytotoxicity Assays with WT1-Expressing Target Cells
In vitro cytotoxicity assays are fundamental for evaluating the functional capacity of T cells to recognize and kill tumor cells that express the WT1 protein. nih.govresearchgate.net These assays provide a direct measure of the lytic potential of cytotoxic T lymphocytes (CTLs) that are either naturally occurring or have been engineered to target the WT1 (317-327) peptide. The basic principle involves co-culturing effector cells (WT1-specific T cells) with target cells (cancer cells expressing WT1) and quantifying the extent of target cell death. semanticscholar.org
Several methods are employed to measure cytotoxicity:
Chromium-51 (B80572) (⁵¹Cr) Release Assay: A traditional method where target cells are pre-loaded with radioactive ⁵¹Cr. Upon cell lysis by CTLs, ⁵¹Cr is released into the culture supernatant, and its radioactivity is measured to quantify killing.
Colorimetric Assays: These assays measure the activity of cellular enzymes that are released upon cell death or the metabolic activity of remaining viable cells. upm.edu.my Examples include lactate (B86563) dehydrogenase (LDH) release assays and tetrazolium salt (e.g., MTT) reduction assays. researchgate.netupm.edu.my
Fluorescence-based Assays: These methods use fluorescent dyes that can distinguish between live and dead cells. For instance, some dyes are excluded by viable cells but can penetrate the compromised membranes of dead cells, allowing for quantification by flow cytometry or fluorescence microscopy. semanticscholar.org
Studies have demonstrated that CTLs specific for WT1 can effectively lyse leukemia and various solid tumor cells that endogenously express WT1. nih.gov These assays are critical for the preclinical validation of WT1-targeted immunotherapies, including peptide vaccines and TCR-engineered T cells. nih.govnih.gov
Antigen Presentation System Investigations
Understanding how the WT1 (317-327) peptide is processed and presented by antigen-presenting cells (APCs) is crucial for optimizing immunotherapeutic strategies. nih.gov Investigations into the antigen presentation system focus on the entire pathway, from protein degradation to peptide loading onto MHC molecules.
Proteasomal Degradation Assays
The generation of most peptides presented by MHC class I molecules begins with the degradation of intracellular proteins by the proteasome. nih.govsb-peptide.com The ubiquitin-proteasome system tags proteins like WT1 for degradation into smaller peptides. youtube.com These peptides, typically 8-10 amino acids long, can then be transported into the endoplasmic reticulum for loading onto MHC class I molecules. nih.govsb-peptide.com
Proteasomal degradation assays are used to determine if a specific peptide, such as WT1 (317-327), is a natural product of the proteasomal processing of the full-length WT1 protein. In these in vitro assays, purified proteasomes are incubated with the full-length protein or a larger fragment. The resulting peptide fragments are then analyzed using techniques like mass spectrometry to identify the cleavage products. biorxiv.org Such studies help confirm that the target epitope is naturally processed and presented by tumor cells, which is a prerequisite for it to be a viable target for T-cell-based immunotherapy. researchgate.net
Use of Artificial Antigen-Presenting Cells (aAPCs)
Artificial antigen-presenting cells (aAPCs) are synthetic platforms designed to mimic the function of natural APCs in stimulating T cells. wikipedia.org They offer several advantages over natural APCs, including scalability, consistency, and the ability to control the specific signals delivered to T cells. wikipedia.orgnih.gov aAPCs are typically created using beads or other materials coated with the two key signals required for T-cell activation: Signal 1, the specific peptide-MHC complex (e.g., HLA-A2 presenting WT1 317-327), and Signal 2, a co-stimulatory molecule (e.g., anti-CD28 antibody). wikipedia.orgnih.gov
In WT1 research, aAPCs are used to:
Expand WT1-specific T cells: aAPCs can be used to selectively stimulate and expand rare WT1 (317-327)-specific T cells from a patient's blood to generate a sufficient number for adoptive cell therapy. nih.govin-part.com
Study T-cell activation requirements: By varying the type and density of signals on the aAPC surface, researchers can investigate the precise requirements for activating and differentiating WT1-specific T cells. jhu.edu
Standardize T-cell stimulation: aAPCs provide a reproducible method for activating T cells, which is crucial for comparing results across different experiments and for clinical manufacturing. in-part.com
Genetic Engineering and Cellular Modification Techniques
Genetic engineering techniques have revolutionized the field of cancer immunotherapy by enabling the creation of T cells with enhanced tumor-targeting capabilities. frontiersin.org
T-Cell Receptor (TCR) Gene Transfer and Engineering
TCR gene transfer is a powerful strategy to redirect the specificity of a patient's own T cells towards cancer cells. frontiersin.org The process involves isolating the gene sequences encoding the alpha and beta chains of a TCR that has a high affinity for the WT1 (317-327) peptide presented on a specific HLA molecule. nih.govmedpath.com These TCR genes are then inserted into a viral vector (e.g., retrovirus or lentivirus), which is used to transduce a large population of the patient's T cells. nih.govmedpath.com
This process endows the modified T cells with the ability to recognize and attack WT1-expressing tumor cells. nih.govmedpath.com Research in this area focuses on several key aspects:
Isolation of High-Avidity TCRs: Identifying TCRs that bind strongly to the WT1 peptide-MHC complex is crucial for potent anti-tumor activity.
Vector Design and Safety: Developing safe and efficient viral vectors for gene transfer is a primary concern. nih.gov
Improving TCR Expression: Strategies are employed to enhance the expression of the transferred TCR and prevent mispairing with the endogenous TCR chains, which can improve the function and safety of the engineered T cells. frontiersin.org
Clinical and preclinical studies have shown that T cells engineered with WT1-specific TCRs can effectively eliminate leukemia and other cancer cells, demonstrating the therapeutic potential of this approach. nih.govnih.gov
Table 2: Key Objectives in WT1-Specific TCR Engineering
| Objective | Method/Strategy | Rationale | Reference |
|---|---|---|---|
| Enhance Affinity | Mutagenesis of TCR complementarity-determining regions (CDRs). | To increase the binding strength of the TCR to the WT1 peptide-MHC complex, potentially leading to more potent T-cell activation. | frontiersin.org |
| Improve Expression | Codon optimization of TCR genes; inclusion of additional disulfide bonds. | To increase the stability and surface expression of the transgenic TCR on the T-cell surface. | nih.gov |
| Reduce Mispairing | Modifying the constant regions of the transgenic TCR chains to favor preferential pairing. | To prevent the formation of mixed dimers with endogenous TCR chains, which can reduce functional avidity and create off-target specificities. | frontiersin.org |
| Increase Safety | Introduction of suicide genes; careful selection of TCRs with no cross-reactivity to self-antigens. | To provide a safety switch to eliminate the engineered T cells in case of severe toxicity. | frontiersin.org |
CRISPR/Cas9-Mediated Gene Editing in Immune Cells for Functional Studies
The advent of CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats/CRISPR-associated protein 9) technology has revolutionized the field of cellular engineering, providing a powerful tool for the functional analysis of immune cells in the context of cancer immunotherapy. While direct studies focusing exclusively on the Wilms tumor protein (317-327) epitope are emerging, the application of CRISPR/Cas9 to investigate the broader WT1 antigen response provides a clear framework for its utility in studying this specific peptide.
CRISPR/Cas9-mediated gene editing is instrumental in enhancing the anti-tumor activity of T cells by targeting specific genes that regulate their function. A primary application is the knockout of endogenous T-cell receptor (TCR) genes (e.g., TRAC and TRBC) to prevent the mispairing of introduced TCR chains with endogenous ones. This ensures the preferential expression of a high-avidity, WT1-specific TCR, thereby increasing the potency and safety of adoptively transferred T cells. researchgate.netnih.govnih.gov Such engineered T cells can then be co-cultured with target cells presenting the WT1 (317-327) peptide to assess the specificity and efficacy of the introduced TCR.
Furthermore, CRISPR/Cas9 can be employed to disrupt the expression of inhibitory checkpoint receptors on T cells, such as Programmed Cell Death Protein 1 (PD-1) or Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4). The knockout of these genes can lead to enhanced T-cell proliferation, cytokine production, and cytotoxic activity upon recognition of the WT1 (317-327) epitope on tumor cells.
Functional studies employing CRISPR/Cas9-edited immune cells typically involve a series of in vitro assays. For instance, the cytotoxic potential of engineered T cells against tumor cells presenting the WT1 (317-327) peptide can be quantified using chromium-51 release assays or flow cytometry-based methods. Cytokine secretion, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), in response to antigen stimulation is commonly measured by ELISA or intracellular cytokine staining. These methodologies allow for a detailed characterization of the functional consequences of specific gene edits on the anti-tumor immune response directed at the WT1 (317-327) epitope.
In Vitro Cellular Models
Peripheral Blood Mononuclear Cells (PBMCs) and Isolated T-Cell Subsets
In vitro models utilizing human peripheral blood mononuclear cells (PBMCs) and isolated T-cell subsets are fundamental to the investigation of immune responses against the WT1 (317-327) peptide. PBMCs, which comprise a mixture of lymphocytes (T cells, B cells, NK cells) and monocytes, serve as a readily available source of immune cells for a variety of functional assays.
Studies have demonstrated that PBMCs from both healthy donors and cancer patients can be stimulated in vitro with the WT1 (317-327) peptide to induce and expand peptide-specific T cells. nih.gov The depletion of regulatory T cells (CD4+CD25+) from PBMCs has been shown to facilitate the rapid expansion of WT1 (317-327)-specific cytotoxic T lymphocytes (CTLs). nih.gov The responsiveness of these expanded T cells can be assessed through various methods, including IFN-γ ELISpot assays, intracellular cytokine staining for IFN-γ and TNF-α, and tetramer staining to identify and quantify antigen-specific T cells. tbzmed.ac.ir
For more detailed mechanistic studies, specific T-cell subsets, such as CD8+ CTLs or CD4+ helper T cells, can be isolated from PBMCs. These purified T-cell populations can be co-cultured with antigen-presenting cells (APCs), such as dendritic cells pulsed with the WT1 (317-327) peptide, to evaluate their activation, proliferation, and effector functions in a controlled environment. These models are crucial for elucidating the cellular and molecular requirements for a successful anti-WT1 (317-327) immune response.
Wilms Tumor and Other WT1-Expressing Cancer Cell Lines (e.g., 17.94, K562, NB4)
A variety of established cancer cell lines that endogenously express the Wilms tumor protein 1 serve as critical tools for studying the recognition and lysis of tumor cells by WT1 (317-327)-specific T cells. These cell lines provide a renewable and standardized source of target cells for in vitro cytotoxicity assays.
| Cell Line | Cancer Type | Key Characteristics |
| K562 | Chronic Myeloid Leukemia | Often used as a target cell line in cytotoxicity assays due to its high expression of WT1. |
| NB4 | Acute Promyelocytic Leukemia | Another leukemia cell line that expresses WT1 and is utilized in immunotherapy research. |
| 17.94 | - | A cell line referenced in the context of WT1 research. |
| Wilms Tumor Cell Lines | Wilms Tumor | Primary tumor-derived cell lines that endogenously express WT1 and can be used as relevant target cells. plos.orgmdpi.com |
These cell lines can be used to verify the processing and presentation of the WT1 (317-327) epitope in the context of the appropriate HLA molecules. WT1 (317-327)-specific CTLs generated from PBMCs can be co-cultured with these cancer cell lines, and the specific lysis of the tumor cells can be measured to confirm the cytotoxic potential of the effector T cells. nih.gov Furthermore, these cell lines can be genetically modified to overexpress or knock down WT1 to further validate the specificity of the observed immune response.
Dendritic Cells (DCs) for Antigen Pulsing
Dendritic cells (DCs) are the most potent antigen-presenting cells and play a pivotal role in initiating and shaping adaptive immune responses. In vitro, monocyte-derived DCs are frequently used to present the WT1 (317-327) peptide to T cells to generate antigen-specific immune responses. mdpi.commdpi.comnih.govnih.gov
The process involves isolating monocytes from PBMCs and differentiating them into immature DCs using cytokines such as granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4). These immature DCs are then pulsed with the synthetic WT1 (317-327) peptide, which binds to the appropriate HLA molecules on the DC surface. Following antigen pulsing, the DCs are matured using a cocktail of pro-inflammatory cytokines or Toll-like receptor (TLR) agonists to upregulate the expression of co-stimulatory molecules (e.g., CD80, CD86) and cytokines necessary for T-cell activation.
These mature, peptide-pulsed DCs are then co-cultured with autologous T cells, leading to the activation and expansion of WT1 (317-327)-specific T cells. nih.gov The efficacy of this approach can be evaluated by measuring T-cell proliferation, cytokine production, and the generation of cytotoxic T lymphocytes capable of killing WT1-expressing tumor cells. DC-based vaccination strategies using WT1 peptides have also been explored in clinical settings, underscoring the importance of this cellular model. iozk.de
In Vivo Pre-clinical Mouse Models
HLA Transgenic Mouse Models for Epitope Identification and Immunogenicity
To overcome the limitations of the mouse major histocompatibility complex (MHC) in presenting human tumor antigens, HLA transgenic mouse models have been developed. These mice are genetically engineered to express human HLA molecules, allowing for the in vivo evaluation of the immunogenicity of human T-cell epitopes, including those derived from WT1.
HLA-A02:01 transgenic mice, for instance, are commonly used to study the immunogenicity of HLA-A02:01-restricted epitopes. These mice can be immunized with the WT1 (317-327) peptide, often in conjunction with an adjuvant, to elicit a peptide-specific T-cell response. The magnitude and quality of the induced immune response can be assessed by analyzing splenocytes for the presence of WT1 (317-327)-specific T cells using techniques such as ELISpot and intracellular cytokine staining. nih.gov
These models are invaluable for the initial screening and validation of potential vaccine candidates before they are advanced to human clinical trials. They allow for the identification of immunodominant epitopes and the optimization of vaccination strategies to elicit a robust and effective anti-tumor immune response. While studies specifically detailing the use of these models for the WT1 (317-327) peptide are part of the broader effort in WT1 immunotherapy, the established methodologies are directly applicable.
Immunodeficient Mouse Models (e.g., NOD/SCID) for Adoptive Transfer Studies
Immunodeficient mouse models, particularly the Non-Obese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) strain, are indispensable tools for in vivo evaluation of immunotherapeutic strategies targeting the Wilms tumor protein 1 (WT1). These mice lack mature B and T lymphocytes, and the NOD background contributes additional defects in innate immunity, such as reduced natural killer (NK) cell function and deficient macrophage activity. jax.org This severely compromised immune system allows for the successful engraftment of human cells, including tumor xenografts and immune cells, without rejection, making them ideal hosts for adoptive cell transfer (ACT) studies. jax.orgjax.org
In the context of WT1-targeted therapies, NOD/SCID mice are used to assess the efficacy and specificity of T-cells engineered to recognize WT1 epitopes, such as the HLA-A0201-restricted peptide WT1 (317-327), also known as RMFPNAPYL. Researchers can establish human tumor xenografts that express WT1 in these mice and subsequently administer WT1-specific T-cells to evaluate their anti-tumor activity. nih.gov
Key research findings from such studies have demonstrated that T-cells specific for WT1 peptides can suppress the growth of leukemias in xenografted NOD/SCID mice. nih.gov For instance, the adoptive transfer of T-cells transduced with a high-affinity T-cell receptor (TCR) specific for the WT1 RMF peptide effectively prevented the outgrowth of chronic myeloid leukemia (CML) blasts in these models. nih.gov Furthermore, these models have been used to confirm the in vivo trafficking and tumor-homing capabilities of WT1-specific T-cells. Studies have shown selective accumulation of these T-cells in subcutaneous tumor xenografts that express both WT1 and the appropriate HLA allele, validating the specificity of the targeting approach. nih.gov
These preclinical investigations in NOD/SCID mice are a critical step in the translational pipeline, providing essential proof-of-concept for the anti-tumor potential of WT1 (317-327)-targeted T-cell therapies before their advancement into clinical trials. nih.gov
| Model | Key Characteristics | Application in WT1 (317-327) Studies | Key Findings |
| NOD/SCID | Lacks mature B and T cells; Deficient NK cell and macrophage function. jax.org | In vivo assessment of T-cells targeting WT1 peptides. nih.gov | WT1-specific T-cells suppress leukemia growth and traffic specifically to WT1-expressing tumors. nih.gov |
| NOD/SCID Xenograft | NOD/SCID mice bearing human tumor cells (e.g., leukemia). nih.gov | Efficacy testing of adoptively transferred WT1-specific T-cells. nih.gov | Adoptive transfer of T-cells with high-affinity WT1-specific TCRs prevents leukemia outgrowth. nih.gov |
WT1 Reporter and Knockout Mouse Models for Developmental and Functional Studies
Genetically engineered mouse models, including knockout and reporter lines for the Wt1 gene, have been fundamental in elucidating the protein's complex roles in embryonic development and adult tissue homeostasis. nih.govfrontiersin.org These models allow for precise investigation into the consequences of Wt1 loss and the fate of Wt1-expressing cells. researchgate.net
WT1 Knockout Models: Conventional Wt1 knockout mice, where the gene is completely inactivated, exhibit embryonic lethality around mid-gestation. nih.govnih.gov These embryos display severe developmental defects, including the complete failure of kidney, gonad, and spleen formation (agenesis), as well as significant cardiovascular abnormalities. nih.govbiologists.com The lethality is primarily attributed to heart failure resulting from a thinned epicardium and a reduced coronary vascular system. nih.govbiologists.com These findings unequivocally establish WT1 as a master regulator essential for the formation of multiple organs. frontiersin.orgdb-thueringen.de
To overcome the challenge of early lethality, researchers have developed conditional knockout mouse models. nih.gov These models use systems like Cre-Lox recombination to delete Wt1 in a tissue-specific or time-dependent manner. This approach has been crucial for dissecting the function of WT1 in specific cell types and at later developmental stages or in adult animals. For example, podocyte-specific inactivation of Wt1 in adult mice resulted in severe kidney proteinuria and demonstrated that WT1 is essential for the maintenance and functional integrity of podocytes in the adult kidney. db-thueringen.de Similarly, endothelial-specific deletion of Wt1 revealed its critical role in coronary angiogenesis and myocardium development. nih.gov
WT1 Reporter Models: Reporter mouse models have been instrumental for lineage tracing studies to map the developmental fate of Wt1-expressing progenitor cells. In these models, a reporter gene, such as Green Fluorescent Protein (GFP) or LacZ, is placed under the control of the Wt1 promoter. This allows researchers to visualize and track the cells that express Wt1 and their descendants throughout development. nih.gov
For instance, a transgenic model using a Cre recombinase driven by the Wt1 promoter (Wt1cre) crossed with a reporter mouse line demonstrated that Wt1-expressing cells in the developing lung contribute to multiple tissues, including pulmonary endothelial and smooth muscle cells, as well as bronchial cartilage. nih.gov Both constitutive (Wt1Cre) and inducible (Wt1CreERT2) lineage tracing systems have been developed, with the latter allowing for temporal control over the labeling of Wt1-expressing cells. nih.gov These tools have been pivotal in showing that WT1-expressing progenitors give rise to a variety of cell types, highlighting the gene's role in cell differentiation and organogenesis. nih.govresearchgate.net However, some studies also caution that certain Wt1-based Cre lines may exhibit ectopic recombination, necessitating careful interpretation of lineage tracing results. ahajournals.org
| Model Type | Description | Key Phenotypes / Applications | Reference |
| Conventional Knockout (Wt1-/-) | Complete inactivation of the Wt1 gene. | Embryonic lethal; Agenesis of kidneys, gonads, spleen; Severe cardiovascular defects. | nih.govnih.govbiologists.com |
| Conditional Knockout (e.g., Wt1f/f) | Allows for tissue-specific or inducible deletion of Wt1. | Bypasses early lethality; Reveals roles in specific cell types (e.g., podocytes, endothelial cells) and in adult tissue homeostasis. | nih.govdb-thueringen.denih.gov |
| Reporter / Lineage Tracing (e.g., Wt1cre) | Expresses a reporter gene (e.g., GFP, Cre) under the Wt1 promoter. | Visualizes and tracks Wt1-expressing cells and their descendants; Maps the fate of progenitor cells in various organs like the lung and heart. | nih.govnih.gov |
Pre Clinical Investigative Directions and Potential Research Applications of Wt1 317 327
Design and Development of WT1 (317-327)-Based Immunotherapeutic Strategies in Research Contextsnih.govclinicaltrials.govnih.govjpt.com
Analog Peptide Vaccines for Enhanced Immunogenicity and Potency
Researchers have focused on developing analog peptides of WT1 (317-327) to enhance their immunogenicity and potency. These synthetic analogs are designed by substituting specific amino acids at key positions to improve their binding affinity to Human Leukocyte Antigen (HLA) molecules and subsequent recognition by T-cells. asco.org
A pilot trial involving patients with myeloid neoplasms utilized a polyvalent WT1 peptide vaccine that included both native and synthetic analog peptides. asco.org The study aimed to assess the safety, tolerability, and immunogenicity of this vaccine formulation. asco.orgusf.edu Immune responses were evaluated through various methods, including delayed-type hypersensitivity (DTH) testing, T-cell proliferation assays, and interferon-gamma (IFN-γ) ELISPOT assays. clinicaltrials.govasco.org In one study, seven out of eight evaluable patients with acute myeloid leukemia in complete remission showed WT1-specific T-cell responses after vaccination with a polyvalent WT1 peptide vaccine. nih.gov
| Study Focus | Patient Population | Vaccine Composition | Immune Monitoring Techniques |
| Safety and Immunogenicity | Myeloid Neoplasms (AML, MDS) | Native and synthetic WT1 peptides with Montanide ISA 51 VG and GM-CSF | DTH, CD4 T cell proliferation, CD4/CD8 T cell interferon release, ELISPOT, Tetramer Analysis |
| Safety, Tolerability, and Immunogenicity | High-risk MDS or AML | Native and synthetic analog WT1 peptides with Montanide ISA 51 VG and GM-CSF | DTH, T cell proliferation, CD8+ T cell IFNγ ELISPOT |
| Safety, Activity, and Immunogenicity | Acute Myeloid Leukemia (in complete remission) | Polyvalent WT1 peptides with immune adjuvants | DTH, CD4+ T-cell proliferation, CD3+ T-cell IFN-γ release, WT1 peptide tetramer staining |
Multi-Epitope Vaccine Constructs Based on WT1 Peptides
To broaden the anti-tumor immune response, researchers are designing multi-epitope vaccine constructs that incorporate several T-cell epitopes from the WT1 protein. researchgate.net This approach aims to activate a wider range of T-cells and reduce the risk of tumor escape due to the loss or mutation of a single epitope.
The design of these constructs often involves the use of immunoinformatics to predict potential T-cell (both cytotoxic T lymphocyte and helper T lymphocyte) and B-cell epitopes from the WT1 protein sequence. researchgate.net These selected epitopes are then linked together using appropriate linkers, and an adjuvant is often added to the construct to enhance its immunogenicity. frontiersin.orgmdpi.comfrontierspartnerships.orgbrieflands.com The final vaccine construct is then evaluated for its physicochemical properties, stability, and its ability to interact with immune receptors like Toll-like receptors (TLRs). mdpi.comfrontierspartnerships.org
Adoptive T-Cell Therapy Utilizing Engineered T-Cell Receptors (TCR-T) Targeting WT1 (317-327)
Adoptive T-cell therapy (ACT) with T-cells engineered to express a T-cell receptor (TCR) specific for the WT1 (317-327) peptide is a promising strategy for targeting WT1-expressing tumors. nih.gov This approach involves isolating T-cells from a patient, genetically modifying them to recognize the WT1 peptide presented by HLA molecules on cancer cells, and then infusing these engineered T-cells back into the patient. catapult.org.uk
Several preclinical and clinical studies are underway to evaluate the efficacy of WT1-targeted TCR-T cell therapy. mdpi.com In a preclinical model, T-cells transduced with a WT1-specific TCR were shown to eliminate leukemia cells in the bone marrow of mice. nih.gov To improve the safety and efficacy of this approach, researchers are developing new TCR gene constructs and using lentiviral vectors for more efficient gene transfer. nih.gov Current clinical trials are investigating the use of autologous gene-modified T-cells with a naturally occurring HLA-A*24:02-restricted WT1-specific TCR for the treatment of AML and MDS. mdpi.com
| Therapeutic Strategy | Target Antigen | Mechanism | Vector for Gene Transfer | Clinical Application |
| TCR-T Cell Therapy | WT1 peptide | Genetically engineered T-cells recognize and kill WT1-expressing tumor cells | Retroviral/Lentiviral vectors | Acute Myeloid Leukemia (AML), Myelodysplastic Syndrome (MDS) |
Analysis of WT1 Expression in Cancer Stem Cellsnih.gov
WT1 is expressed in hematopoietic stem cells and progenitor cells, and its expression is particularly high in leukemic stem cells. ashpublications.orgnih.gov In normal hematopoiesis, WT1 expression is detected in CD34+ cells, including the candidate stem cell-containing population with the phenotype CD34+ CD38-. nih.gov In contrast, mature granulocytes and lymphocytes show very low frequencies of WT1-expressing cells. ashpublications.org
Studies have shown that WT1 is overexpressed in immature leukemia cells. ashpublications.org For instance, in murine leukemia models, a significant percentage of c-kit+lin-Sca-1+ leukemia cells, which contain transplantable leukemic stem cells, express WT1. ashpublications.org In breast cancer, WT1 is thought to play a role in maintaining the biological characteristics of cancer stem cells, potentially contributing to the malignancy and poor prognosis associated with high WT1 expression. nih.gov
WT1 (317-327) as a Research Tool for Immune Monitoring and Biomarker Discoverymdpi.comstandardbio.com
The WT1 protein and its derived peptides, including WT1 (317-327), serve as valuable tools for immune monitoring and biomarker discovery in the context of cancer immunotherapy. The level of WT1 mRNA can be used as a tumor marker to detect minimal residual disease in leukemia patients. oup.comwikipedia.org
In vaccine trials, immune responses to WT1 peptides are monitored using a variety of techniques to assess the induction of WT1-specific T-cells. asco.org These methods include:
ELISPOT (Enzyme-Linked Immunospot) assay: To measure the frequency of IFN-γ-secreting T-cells. clinicaltrials.govmdpi.com
MHC Tetramer Staining: To directly visualize and quantify antigen-specific T-cells. asco.orgnih.gov
T-cell Proliferation Assays: To assess the proliferative response of T-cells upon stimulation with the WT1 peptide. clinicaltrials.govnih.gov
Delayed-Type Hypersensitivity (DTH) skin test: A functional in vivo assay to measure T-cell-mediated immune responses. clinicaltrials.govnih.gov
Furthermore, recent research suggests that WT1 epitope-specific IgG and IgM antibodies may serve as immune-monitoring markers for patients undergoing WT1 peptide cancer vaccine immunotherapy. nih.gov
Future Research Perspectives on Wilms Tumor Protein 317 327
Elucidating Novel Molecular Regulators of WT1 (317-327) Antigenicity and Immunodominance
Future research into the Wilms Tumor Protein 1 (WT1) peptide (317-327) is focused on identifying the complex molecular network that governs its effectiveness as an immune target. The antigenicity of this peptide—its ability to be recognized by the immune system—is not solely dependent on its sequence but is influenced by a cascade of regulatory events. A primary area of investigation involves understanding the transcriptional and post-transcriptional regulation of the WT1 gene itself. Since the WT1 protein is the source of the (317-327) peptide, factors that control WT1 protein abundance directly impact the potential pool of available epitopes.
Key molecular regulators known to influence WT1 expression include other transcription factors, microRNAs, and interacting proteins. For instance, the transcription factor C/EBPbeta has been shown to regulate WT1 expression by binding to its enhancer region. ibsgranada.es Conversely, microRNA-193a can suppress WT1, thereby reducing the source protein available for antigen processing. ibsgranada.es Furthermore, proteins like par-4 can interact with WT1, modulating its transcriptional activities and functions, which could indirectly affect its processing and presentation. frontiersin.org The protein HuR has also been identified as a regulator of WT1 isoforms, which may influence the generation of specific peptides. ibsgranada.es
Beyond the regulation of the source protein, the processes of antigen processing and presentation are critical determinants of immunodominance. The generation of the WT1 (317-327) peptide is dependent on proteasomal degradation of the full-length WT1 protein. nih.gov Therefore, future studies aim to identify specific regulators of the proteasome system that may favor or hinder the cleavage of this particular epitope. The efficiency of peptide transport into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP) and subsequent loading onto Human Leukocyte Antigen (HLA) molecules are also key regulatory checkpoints.
Another critical layer of regulation exists within the immune system itself. The presence and activity of regulatory T cells (Tregs) have been shown to significantly dampen the immune response against WT1 epitopes. nih.gov Depletion of Tregs can lead to a more robust expansion of WT1 (317-327)-specific cytotoxic T lymphocytes (CTLs), highlighting Tregs as crucial negative regulators of the peptide's immunodominance. nih.gov Elucidating the specific mechanisms by which Tregs suppress this response will be vital for developing strategies to enhance vaccine efficacy.
Future research will likely focus on creating a detailed map of these regulatory networks. Identifying upstream signaling pathways, such as those involving cytokines and growth factors, that modulate the expression of WT1 and components of the antigen processing machinery will provide a more complete picture of the factors governing WT1 (317-327) antigenicity. cellsignal.com
Advanced Bio-computational and Structural Studies of WT1 (317-327)-MHC-TCR Interactions
A deeper understanding of the trimolecular interaction between the WT1 (317-327) peptide, the Major Histocompatibility Complex (MHC) class I molecule HLA-A*01, and the T-cell receptor (TCR) is fundamental for optimizing immunotherapeutic strategies. Advanced bio-computational and structural studies are at the forefront of this effort, providing insights at an atomic level.
Bio-computational approaches have already been instrumental in the initial identification of WT1 (317-327) as a potential T-cell epitope. MHC binding algorithms, which predict the binding affinity of peptides to specific HLA alleles, successfully flagged WT1 (317-327) as a candidate for HLA-A*01. ntu.ac.uk Next-generation computational tools, including those leveraging machine learning and large datasets of known peptide-MHC interactions, are being developed to refine these predictions with greater accuracy. nih.govnih.gov These models are crucial for identifying potential modifications to the peptide sequence that could enhance MHC binding stability without compromising TCR recognition.
While a specific crystal structure of the WT1 (317-327)-HLA-A01 complex has not yet been detailed in published literature, structural analyses of other WT1 peptides, such as WT1-126 bound to HLA-A02:01, provide a valuable template. nih.govresearchgate.net These studies reveal the precise conformation the peptide adopts within the MHC binding groove, highlighting key anchor residues that stabilize the interaction. nih.gov X-ray crystallography and cryogenic electron microscopy (cryo-EM) will be essential to determine the high-resolution structure of the WT1 (317-327)-HLA-A*01 complex. Such structural data would illuminate the specific molecular contacts, hydrogen bonding networks, and electrostatic surface potentials that define the presented antigenic surface.
Understanding TCR recognition of this complex is the next critical step. Computational models are now being trained on TCR sequencing data from WT1-responsive patients to identify TCRs that specifically recognize WT1 epitopes. frontiersin.orgcellsignal.commdpi.com These models can help decipher the "rules" of TCR engagement, predicting which TCRs are likely to bind the WT1 (317-327)-HLA-A*01 complex with high avidity. Structural studies of the complete trimolecular WT1-MHC-TCR complex are the ultimate goal. These would reveal the precise docking orientation of the TCR and identify the complementarity-determining regions (CDRs) that make contact with the peptide and MHC molecule. This information is invaluable for the rational design of high-affinity TCRs for use in adoptive T-cell therapies. Techniques like alanine (B10760859) scanning, where individual amino acids are substituted to alanine, can be used in conjunction with structural data to experimentally validate the key residues at the binding interface that are critical for TCR recognition. nih.gov
Development of Next-Generation In Vitro and In Vivo Pre-clinical Models for WT1 (317-327) Immunotherapy Research
The translation of immunotherapies targeting WT1 (317-327) from concept to clinical application relies on the availability of sophisticated and predictive pre-clinical models. Future research is focused on developing next-generation in vitro and in vivo systems that can more accurately recapitulate human tumor biology and immune responses.
In Vitro Models: Traditional two-dimensional (2D) co-culture systems, where WT1 (317-327)-specific T cells are mixed with WT1-expressing tumor cell lines, remain a foundational tool for assessing basic cytotoxicity. immuno-oncologynews.com However, these models lack the complexity of the tumor microenvironment (TME). To address this, patient-derived organoids (PDOs) are emerging as a powerful next-generation platform. nih.govnih.gov These three-dimensional (3D) cultures are grown from a patient's own tumor cells and can better preserve the original tumor's architecture, heterogeneity, and genetic profile. nih.govdoi.org By co-culturing PDOs with autologous immune cells, researchers can create "immune-tumor organoids" to model patient-specific responses to WT1 (317-327)-targeted therapies, such as T-cell infiltration and tumor cell killing, in a more biologically relevant context. mdpi.com Further advancements include the integration of microfluidic "organoid-on-a-chip" systems and 3D bioprinting, which allow for the controlled incorporation of other TME components like fibroblasts and vasculature, creating even more realistic models. cellsignal.comnih.gov
In Vivo Models: Standard syngeneic mouse models, which use immunocompetent mice and murine tumor cell lines, are valuable for studying the general mechanisms of WT1-targeted vaccines and their synergy with other treatments like immune checkpoint inhibitors. ntu.ac.uknih.gov However, because the WT1 (317-327) peptide is specific to the human immune system (restricted by human HLA-A*01), more advanced models are required.
Humanized mouse models are critical for this purpose. These are immunodeficient mice (e.g., NSG or NOG strains) engrafted with human immune cells, either from hematopoietic stem cells (CD34+) or peripheral blood mononuclear cells (PBMCs). nih.govfrontiersin.org This allows for the study of a human immune response within a living organism. The most relevant models for WT1 (317-327) research are HLA-transgenic humanized mice. These mice are genetically engineered to express specific human HLA alleles, such as HLA-A*01. nih.gov When engrafted with human immune cells, these mice can mount a T-cell response against the WT1 (317-327) peptide when it is administered as a vaccine, enabling the evaluation of its immunogenicity and anti-tumor efficacy in vivo. nih.gov An even more personalized approach involves using these humanized mice to host patient-derived xenografts (PDXs), allowing for the testing of a WT1-targeted therapy against a specific patient's tumor in the context of a human immune system. ibsgranada.es
Investigation of Immune Evasion Mechanisms Related to WT1 (317-327) Presentation and Recognition
Despite the promise of targeting the WT1 (317-327) epitope, tumors can develop mechanisms to evade recognition and destruction by the immune system. Future research must focus on understanding and overcoming these resistance strategies to improve therapeutic outcomes.
Defects in Antigen Presentation: One of the most common forms of immune evasion is the disruption of the antigen presentation machinery (APM). nih.gov Tumors can downregulate or completely lose the expression of the specific MHC molecule required for presentation, in this case, HLA-A01. This can occur through genetic events like loss of heterozygosity (LOH) or through epigenetic silencing of the HLA gene promoter. nih.gov Without HLA-A01 on the cell surface, the WT1 (317-327) peptide cannot be presented, rendering the tumor cell invisible to specific cytotoxic T lymphocytes (CTLs). Additionally, cancer cells can downregulate other essential APM components, such as the Transporter associated with Antigen Processing (TAP), which shuttles peptides into the endoplasmic reticulum for loading onto MHC molecules. frontiersin.orgnih.govmdpi.com A defect in TAP function leads to a global reduction in peptide presentation on the cell surface. nih.gov
Inhibition of T-Cell Function: Even when the WT1 (317-327) peptide is properly presented, the anti-tumor T-cell response can be suppressed within the tumor microenvironment (TME). A primary mechanism is T-cell exhaustion, a state of dysfunction that occurs after chronic exposure to antigens. researchgate.net Exhausted T cells upregulate inhibitory receptors, most notably Programmed cell death protein 1 (PD-1). cellsignal.com Tumor cells and other cells within the TME can express the ligand for this receptor, PD-L1. nih.gov The binding of PD-L1 to PD-1 on the WT1-specific T cell delivers a powerful inhibitory signal that shuts down its cytotoxic activity. nih.gov Research has shown that T cells can become exhausted within hours of entering a tumor, suggesting this is a rapid and potent evasion mechanism. vumc.org
Alterations to the Antigen: While potentially less common for a protein critical to cell proliferation like WT1, tumors could also evade immunity by altering the antigen itself. This could involve the complete downregulation of WT1 protein expression, although one study found this occurred in only a minority of patients who relapsed after WT1 peptide vaccination. aacrjournals.org Another possibility is the acquisition of mutations within the specific region of the WT1 gene that codes for the (317-327) epitope. Such a mutation could alter the peptide's sequence, preventing it from binding to HLA-A*01 or being recognized by the corresponding T-cell receptor. However, this was also not found to be a major basis for immune escape in the aforementioned study. aacrjournals.org
Future research will focus on prospectively identifying these evasion mechanisms in patients and developing combination therapies to counteract them. For example, therapies targeting WT1 (317-327) could be combined with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) to reverse T-cell exhaustion and restore the anti-tumor immune response.
Q & A
Q. What experimental methods are recommended to detect and quantify WT1 isoforms in Wilms tumor samples?
WT1 exists as four splice variants due to alternative splicing of two exons: Splice I (17 amino acids) and Splice II (3 amino acids). To distinguish isoforms:
- RT-PCR with splice-specific primers : Design primers spanning splice junctions (e.g., exon 5 for Splice I and exon 9 for Splice II) to amplify isoform-specific sequences .
- RNase protection assays : Use labeled RNA probes complementary to splice regions to quantify isoform prevalence in tissues or tumors .
- Western blotting : Employ isoform-specific antibodies (e.g., anti-KTS antibodies) to differentiate the (-KTS) and (+KTS) isoforms, which have distinct DNA/mRNA-binding roles .
Q. How can researchers assess WT1’s DNA-binding activity and target specificity?
WT1’s zinc finger domain binds DNA, particularly to EGR-1-like sequences. Methodological approaches include:
- Electrophoretic Mobility Shift Assay (EMSA) : Use recombinant WT1 zinc finger domains (expressed in E. coli) and radiolabeled oligonucleotides containing EGR-1 consensus sequences (e.g., 5’-GCGTGGGGCG-3’) .
- Mutagenesis studies : Introduce mutations (e.g., in zinc finger 3) to test loss of DNA binding, as seen in tumorigenic variants .
- Chromatin Immunoprecipitation (ChIP) : Validate endogenous WT1 binding to promoters of target genes like EGR-1 or PAX2 in Wilms tumor cell lines .
Advanced Research Questions
Q. How can contradictory findings about WT1’s dual role as a tumor suppressor and oncogene be reconciled in experimental design?
WT1’s context-dependent roles arise from isoform expression, mutation status, and cellular environment. To address this:
- Isoform-specific knockdown : Use siRNA targeting individual splice variants (e.g., -KTS vs. +KTS) to dissect their roles in proliferation (e.g., MYC repression) vs. differentiation (e.g., nephrogenesis) .
- Tumor microenvironment analysis : Compare WT1 activity in stromal vs. epithelial compartments using laser-capture microdissection and RNA-Seq .
- Functional assays : Test WT1 mutants (e.g., dominant-negative isoforms) in xenograft models to assess oncogenic potential vs. wild-type tumor suppression .
Q. What strategies are effective for targeting WT1 in immunotherapy, and how can T-cell responses be quantified?
WT1-derived peptides are immunogenic and can stimulate anti-tumor T cells:
- Epitope selection : Use algorithms like SYFPEITHI to predict HLA class I/II-binding peptides (e.g., WT1126-134 for CD8+ T cells; WT1328-349 for CD4+ T cells) .
- Peptide modification : Embed CD8+ epitopes within longer CD4+ peptides (e.g., R→Y mutation at position 126 enhances immunogenicity) .
- T-cell validation : Conduct IFN-γ ELISpot assays using WT1+ tumor cell lines (e.g., mesothelioma) to confirm epitope-specific recognition .
Q. How does alternative splicing of WT1 impact its interaction with co-regulators like WTAP, and what functional assays are recommended?
WTAP (Wilms Tumor 1-Associating Protein) modulates WT1’s splicing and mRNA stability:
- Co-immunoprecipitation (Co-IP) : Validate WT1-WTAP complexes in nuclear extracts from glioblastoma or Wilms tumor cells .
- Splicing reporter assays : Use minigene constructs with WT1 splice sites to test WTAP’s role in isoform switching .
- CRISPR/Cas9 knockout : Delete WTAP in Wilms tumor cells to assess changes in WT1 target gene expression (e.g., VEGF, MYC) via RNA-Seq .
Data Contradiction and Validation
Q. How should researchers address discrepancies in WT1’s association with PD-L1 expression and immune evasion?
PD-L1 upregulation in Wilms tumors may be influenced by chemotherapy or mutations (e.g., CTNNB1):
- Preclinical models : Treat patient-derived xenografts (PDXs) with cisplatin/radiation and monitor PD-L1 via RPPA (Reverse Phase Protein Array) .
- Cluster analysis : Integrate genomic (e.g., DROSHA/DICER1 mutations) and proteomic data to identify immune "hot" vs. "cold" tumors .
- Functional blockade : Use anti-PD-L1 antibodies in co-cultures with T cells to quantify tumor cell lysis .
Q. What methodologies resolve conflicting reports about MYCN regulation by WT1 and BRD4 in anaplastic Wilms tumors?
- Time-course immunoblotting : Treat cells with BRD4 inhibitors (e.g., AZD5153) and track MYCN/MYC protein decay .
- Gene co-expression networks : Perform hierarchical clustering on RNA-Seq data to link MYCN, LEF1, and Wnt/β-catenin pathway genes .
- Combination therapy assays : Test synergy between BRD4 inhibitors and radiation using Annexin V/PI staining to quantify apoptosis .
Methodological Tables
Q. Table 1: WT1 Isoforms and Functional Assays
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
